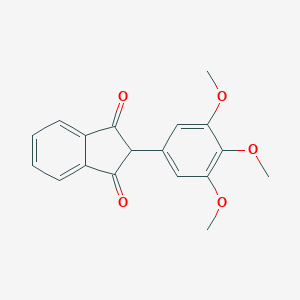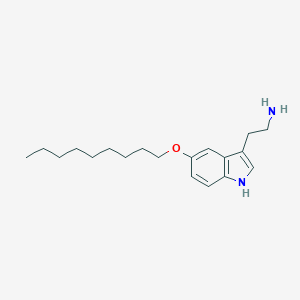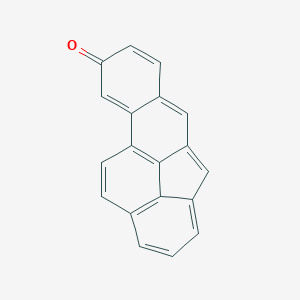![molecular formula C20H22O5 B106221 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o CAS No. 16849-72-2](/img/structure/B106221.png)
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o, commonly referred to as rotenone, is a naturally occurring compound found in the roots and stems of several plants. It has been used for centuries as a pesticide and fish poison. In recent years, rotenone has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Parkinson's disease and cancer.
Mechanism Of Action
Rotenone's mechanism of action involves inhibiting mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
Biochemical And Physiological Effects
Rotenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
Advantages And Limitations For Lab Experiments
Rotenone has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive compared to other compounds used in research. However, one limitation is that it is highly toxic and must be handled with extreme care. Additionally, its use in lab experiments may not accurately reflect its effects in vivo due to differences in metabolism and clearance.
Future Directions
There are several future directions for research on rotenone. One direction is to further investigate its potential therapeutic applications in diseases such as Parkinson's disease and cancer. Another direction is to develop new analogs of rotenone that may have improved efficacy and reduced toxicity. Additionally, further research is needed to better understand rotenone's mechanism of action and its effects on various signaling pathways.
Synthesis Methods
Rotenone can be extracted from the roots and stems of several plants, including Derris elliptica and Lonchocarpus utilis. The extraction process involves grinding the plant material, soaking it in a solvent, and then filtering and evaporating the solvent to obtain a crude extract. The crude extract is then purified using chromatography techniques to obtain pure rotenone.
Scientific Research Applications
Rotenone has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, rotenone has been used to induce a Parkinson's-like phenotype in animal models to study the disease's pathogenesis. It has also been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress, which are thought to be involved in the development of Parkinson's disease.
Rotenone has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
16849-72-2 |
|---|---|
Product Name |
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o |
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+ |
InChI Key |
WGLVCQFLXGZZHQ-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O |
SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



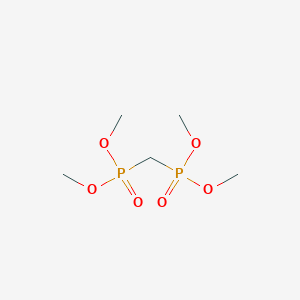
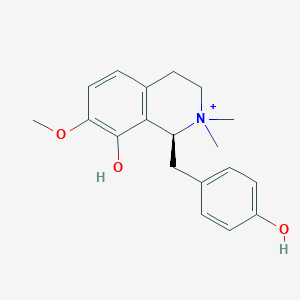
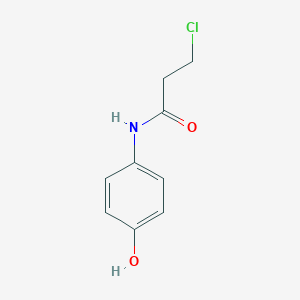
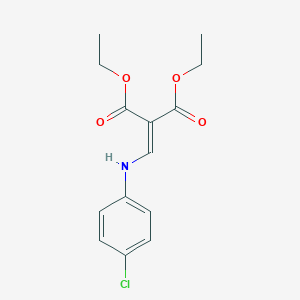
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
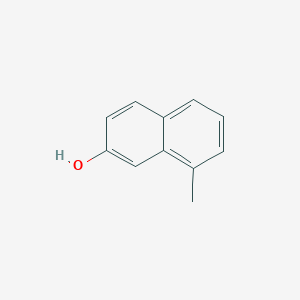
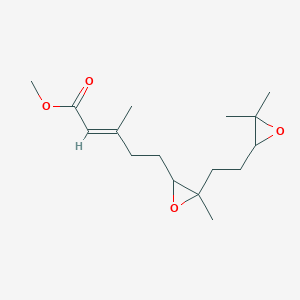
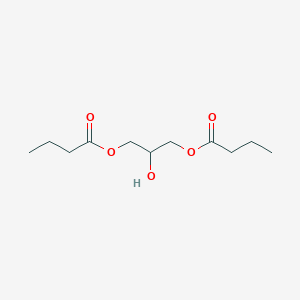
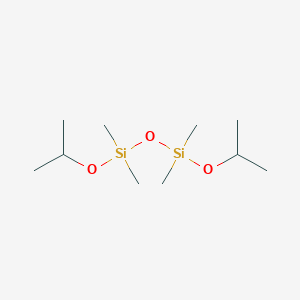
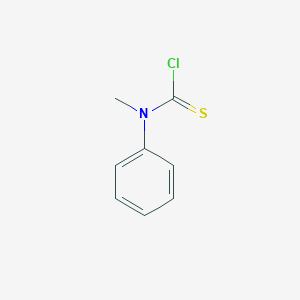
![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
